molecular formula C12H7Cl2NO3 B1360397 2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid CAS No. 36701-91-4

2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid

Cat. No.: B1360397
CAS No.: 36701-91-4
M. Wt: 284.09 g/mol
InChI Key: OEDCZDYPFJEWIH-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid is a synthetic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 2,4-dichlorophenoxy moiety at position 2.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-7-3-4-10(9(14)6-7)18-11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDCZDYPFJEWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190162
Record name 3-Pyridinecarboxylic acid, 2-(2,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36701-91-4
Record name 3-Pyridinecarboxylic acid, 2-(2,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 2-(2,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dichlorophenoxy)pyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid typically involves the reaction of 2,4-dichlorophenol with 3-chloropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 2-(2,4-dichlorophenoxy)pyridine-3-carboxylic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Water Solubility (mg/L)
This compound C₁₂H₇Cl₂NO₃ 284.1 Pyridine ring, 2,4-dichlorophenoxy ~2.8 Low (<100)
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ 221.04 Benzene ring, acetic acid 2.81 890 (pH 7)
2-(2,4-Dichlorophenoxy)propionic acid C₉H₈Cl₂O₃ 235.07 Benzene ring, propionic acid ~3.1 Moderate (200–500)
4-Chloro-2-hydroxypyridine-3-carboxylic acid C₆H₄ClNO₃ 173.55 Pyridine ring, hydroxyl, chloro ~1.5 High (>1000)
2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid C₁₃H₈ClF₃N₂O₂ 316.66 Trifluoromethyl, amino linkage ~3.5 Very low (<10)

Key Observations :

  • Pyridine vs. This may reduce water solubility but improve membrane permeability .
  • Chlorine Substitution: The 2,4-dichlorophenoxy group increases lipophilicity (higher LogP), likely enhancing herbicidal activity by facilitating penetration into plant cuticles. However, this also raises environmental persistence concerns .
  • Functional Groups : Carboxylic acid groups in all compounds enable salt formation (e.g., potassium or amine salts) for formulation flexibility. The hydroxyl group in 4-chloro-2-hydroxypyridine-3-carboxylic acid significantly boosts solubility, making it less suited for lipid-rich plant tissues .

Key Findings :

  • The carcinogenicity of phenoxy acid derivatives (e.g., 2,4-D and its propionic analog) is linked to prolonged exposure, necessitating strict handling protocols .
  • Pyridine-based analogs may offer safer profiles due to reduced bioaccumulation, but further toxicological studies are required.
Environmental Impact
  • Persistence: Chlorinated phenoxy compounds like 2,4-D and 2-(2,4-dichlorophenoxy)propionic acid exhibit moderate to high soil persistence (half-life = 10–30 days), risking groundwater contamination . Pyridine derivatives may degrade faster due to microbial susceptibility to heterocyclic rings.
  • Ecotoxicity : Fish toxicity (LC₅₀) for 2,4-D is ~10 mg/L, whereas pyridine-carboxylic acids are generally less toxic to aquatic life due to higher biodegradability .

Biological Activity

2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a 2,4-dichlorophenoxy group and a carboxylic acid functional group. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains.
  • Plant Growth Regulation : It acts as a plant growth regulator, influencing germination and growth patterns.
  • Toxicological Effects : Studies have reported potential toxicity in mammals, particularly concerning organ damage.

The biological activity of this compound is thought to involve interactions with specific cellular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways critical for various physiological processes.

Case Study 1: Toxicological Assessment

A study investigated the effects of this compound on liver function in mice. The results indicated elevated levels of liver enzymes, suggesting potential hepatotoxicity. The study highlighted the need for caution in exposure to this compound due to its possible adverse effects on liver health .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Plant GrowthEnhanced germination in wheat seeds
HepatotoxicityIncreased liver enzyme levels

Table 2: Toxicological Effects in Animal Studies

Study TypeFindingsReference
Liver FunctionElevated enzyme levels
HistopathologyNo gross morphological changes
Reproductive ImpactEffects observed in offspring

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